![molecular formula C22H20F5N3O3 B610519 KK8645V7LE CAS No. 847925-91-1](/img/structure/B610519.png)
KK8645V7LE
Übersicht
Beschreibung
RO4929097, also known as RG-4733, is a gamma secretase inhibitor that has been studied as an anti-cancer drug . It was initially developed by Roche for the treatment of Alzheimer’s disease, but current research focuses on cancer . Over 35 phase I and II clinical trials have been performed, but no phase III trials have yet commenced .
Molecular Structure Analysis
The molecular formula of RO4929097 is C22H20F5N3O3 . It has a molar mass of 469.412 g/mol . The IUPAC name for RO4929097 is 2,2-Dimethyl-N-[(10S)-9-oxo-8-azatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-10-yl]-N′-(2,2,3,3,3-pentafluoropropyl)propanediamide .
Physical And Chemical Properties Analysis
RO4929097 is a small-molecule inhibitor of γ secretase . It has a high oral bioavailability . The IC50 of RO4929097 is 4 nM in a cell-free assay . It shows no in vitro inhibitory activity on the closely related proteases .
Wissenschaftliche Forschungsanwendungen
Krebsmedikament
RO4929097 (RG-4733) wird als Krebsmedikament untersucht {svg_1}. Es zielt auf Gamma-Sekretase ab, die die NOTCH-Signalübertragung hemmt. Die NOTCH-Signalübertragung ist bei vielen Krebsarten hochreguliert {svg_2}. Das Medikament wurde ursprünglich von Roche zur Behandlung der Alzheimer-Krankheit entwickelt, aber die aktuelle Forschung konzentriert sich auf Krebs {svg_3}.
Behandlung der Alzheimer-Krankheit
Das Medikament wurde ursprünglich von Roche zur Behandlung der Alzheimer-Krankheit entwickelt {svg_4}. Der aktuelle Schwerpunkt der Forschung liegt jedoch auf seiner Anwendung in der Krebsbehandlung {svg_5}.
Behandlung von fortgeschrittenem Sarkom
Eine Phase-Ib/II-Studie wurde durchgeführt, um die Wirksamkeit der gleichzeitigen Hemmung der Notch- und Hedgehog-Signalübertragung unter Verwendung des Gamma-Sekretase-Inhibitors (GSI) RO4929097 und des Smoothened-Antagonisten Vismodegib bei nicht resezierbarem oder metastasierendem Sarkom zu bewerten {svg_6}.
Behandlung von Eierstockkrebs
Phase-II-Studien haben den Einsatz von RO4929097 bei Eierstockkrebs untersucht {svg_7}.
Behandlung von Nierenzellkarzinom
Das Medikament wurde zur Anwendung bei Nierenzellkarzinom bei Patienten untersucht, die auf Anti-VEGF-Behandlungen nicht erfolgreich waren {svg_8}.
Behandlung von metastasierendem Bauchspeicheldrüsenkrebs
RO4929097 wurde zur Anwendung bei metastasierendem Bauchspeicheldrüsenkrebs untersucht {svg_9}.
Behandlung von fortgeschrittenen Hirntumoren
Das Medikament wurde zur Anwendung bei fortgeschrittenen Hirntumoren untersucht {svg_10}.
Behandlung von rezidiviertem nicht-kleinzelligem Lungenkrebs
RO4929097 wurde zur Anwendung bei rezidiviertem nicht-kleinzelligem Lungenkrebs untersucht {svg_11}.
Wirkmechanismus
Target of Action
RO4929097, also known as RG-4733 or KK8645V7LE, is primarily a gamma-secretase inhibitor . Gamma-secretase is an intramembrane protease that plays a crucial role in various cellular processes, including the regulation of the Notch signaling pathway .
Mode of Action
RO4929097 interacts with gamma-secretase, inhibiting its activity . This inhibition leads to a blockade of the Notch signaling pathway . Notch signaling is a cell communication system that is essential for cell differentiation, proliferation, and apoptosis . By inhibiting gamma-secretase, RO4929097 prevents the cleavage and activation of Notch receptors, thereby inhibiting Notch signaling .
Biochemical Pathways
The primary biochemical pathway affected by RO4929097 is the Notch signaling pathway . Notch signaling is upregulated in many forms of cancer, and its inhibition can lead to the suppression of tumor growth .
Pharmacokinetics
It is known that ro4929097 has high oral bioavailability , which suggests that it is well-absorbed in the gastrointestinal tract and can reach systemic circulation effectively.
Result of Action
The inhibition of Notch signaling by RO4929097 can lead to various molecular and cellular effects. It can induce changes in cell phenotype, suppress tumor growth, and potentially lead to the death of cancer cells .
Biologische Aktivität
RO4929097 has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-proliferative, and anti-angiogenic effects. In addition, it has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2, tyrosine kinase, and phosphoinositide 3-kinase. Additionally, RO4929097 has been shown to induce apoptosis in cancer cells by activating the caspase-3 and caspase-9 pathways.
Biochemical and Physiological Effects
RO4929097 has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, inhibit tumor growth, and reduce blood glucose levels. Additionally, it has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2, tyrosine kinase, and phosphoinositide 3-kinase.
Vorteile Und Einschränkungen Für Laborexperimente
RO4929097 has several advantages for laboratory experiments. It is a small molecule that is rapidly absorbed and distributed throughout the body, making it suitable for in vivo studies. Additionally, it has a wide range of biological activities, making it suitable for a variety of applications. However, there are also some limitations for laboratory experiments. RO4929097 is rapidly metabolized and eliminated from the body, making it difficult to study its long-term effects. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in different contexts.
Zukünftige Richtungen
The potential therapeutic applications of RO4929097 are numerous, and there are many future directions for research. For example, further studies are needed to better understand the compound’s mechanism of action and to identify additional targets for its therapeutic effects. Additionally, further studies are needed to investigate the long-term effects of RO4929097 and to determine its safety and efficacy in clinical trials. Finally, further studies are needed to explore the potential of RO4929097 as a drug delivery platform, as it has been shown to be rapidly absorbed and distributed throughout the body.
Synthesemethoden
RO4929097 is synthesized through a multi-step synthesis process. The synthesis process begins with the preparation of the starting material, N-(2-chloro-4-methylphenyl)-2-methylpropanamide, which is then reacted with 2-chloro-4-methylthiophene to form the intermediate 4-methylthiophene-2-carboxylic acid. This intermediate is then reacted with 2-chloro-4-methylthiophene to form the compound 4-methylthiophene-2-carboxylic acid, which is then reacted with 1,3-diaminopropane to form RO4929097.
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F5N3O3/c1-20(2,18(32)28-11-21(23,24)22(25,26)27)19(33)30-16-14-9-4-3-7-12(14)13-8-5-6-10-15(13)29-17(16)31/h3-10,16H,11H2,1-2H3,(H,28,32)(H,29,31)(H,30,33)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPLJFIFUQPSJR-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC(C(F)(F)F)(F)F)C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)NCC(C(F)(F)F)(F)F)C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20233833 | |
Record name | N-((7S)-6,7-Dihydro-6-oxo-5H-dibenz(b,d)azepin-7-yl)-2,2-dimethyl-N'-(2,2,3,3,3-pentafluoropropyl)-propanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20233833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
847925-91-1 | |
Record name | Ro 4929097 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=847925-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ro 4929097 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847925911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RG-4733 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11870 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-((7S)-6,7-Dihydro-6-oxo-5H-dibenz(b,d)azepin-7-yl)-2,2-dimethyl-N'-(2,2,3,3,3-pentafluoropropyl)-propanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20233833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RG-4733 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK8645V7LE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.